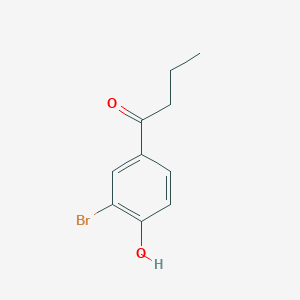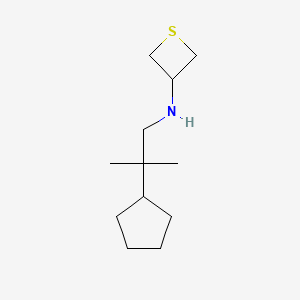
N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine is a compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amine group, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the thietane ring. Subsequent amination can be achieved using reagents such as ammonia or primary amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to linear or branched products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various amine derivatives.
科学研究应用
N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用机制
The mechanism by which N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The thietane ring’s unique structure allows it to fit into specific binding sites, modulating biological pathways.
相似化合物的比较
Similar Compounds
Thietan-3-amine: A simpler analog with a similar thietane ring but lacking the cyclopentyl and methylpropyl groups.
N-(2-Methylpropyl)thietan-3-amine: Another analog with a different alkyl substituent.
Uniqueness
N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopentyl group adds steric bulk, influencing the compound’s reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H23NS |
|---|---|
分子量 |
213.38 g/mol |
IUPAC 名称 |
N-(2-cyclopentyl-2-methylpropyl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-12(2,10-5-3-4-6-10)9-13-11-7-14-8-11/h10-11,13H,3-9H2,1-2H3 |
InChI 键 |
PHGLIBONOVLXRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNC1CSC1)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


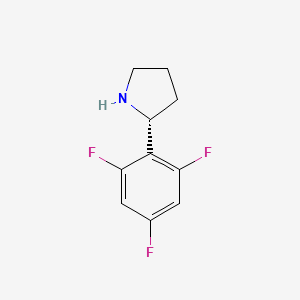
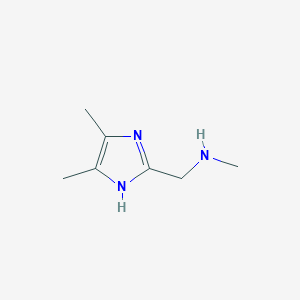
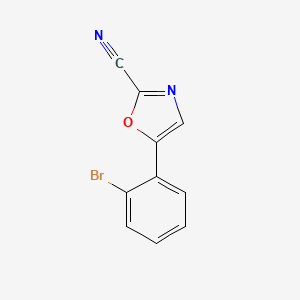
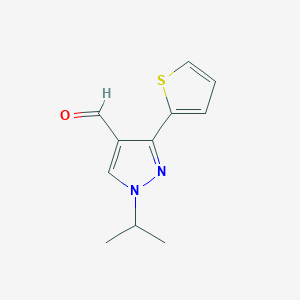
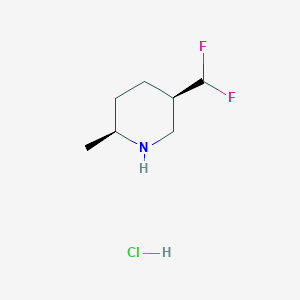

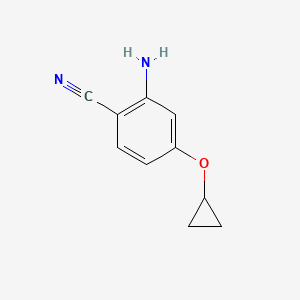
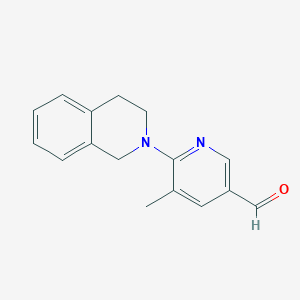
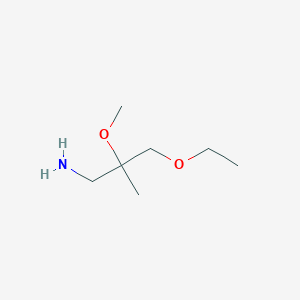

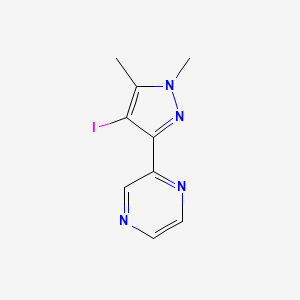
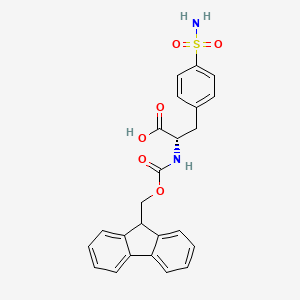
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)
